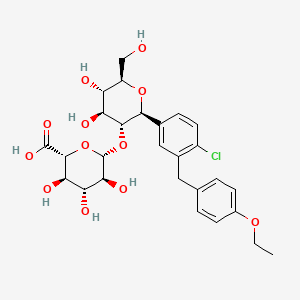
Dapagliflozin 2-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin 2-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound is formed in the liver and kidneys by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin metabolites, including dapagliflozin 2-O-beta-D-Glucuronide, involves several steps. One approach starts with the oxidation of the diarylmethane group in tetraacetyl dapagliflozin using activated manganese dioxide (MnO2) in chloroform (CHCl3) to produce tetraacetyl oxo dapagliflozin . This intermediate can then undergo further reactions to yield the desired metabolite.
Industrial Production Methods: Industrial production methods for dapagliflozin and its metabolites typically involve large-scale chemical synthesis using commercially available raw materials. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dapagliflozin 2-O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive forms .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of dapagliflozin metabolites include activated manganese dioxide (MnO2) for oxidation and uridine diphosphate glucuronosyltransferase (UGT) for glucuronidation .
Major Products Formed: The major product formed from the glucuronidation of dapagliflozin is this compound. This metabolite is significantly less potent than the parent compound in terms of SGLT2 inhibition .
Scientific Research Applications
Dapagliflozin 2-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of dapagliflozin, providing insights into its metabolism and excretion . In chemistry, it serves as a reference compound for analytical methods development and validation. In biology, it helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism .
Mechanism of Action
The mechanism of action of dapagliflozin 2-O-beta-D-Glucuronide involves its formation through the glucuronidation of dapagliflozin by UGT1A9 in the liver and kidneys . This process reduces the reabsorption of glucose in the proximal renal tubules, leading to increased glucose excretion through urine . The molecular target of dapagliflozin and its metabolites is the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dapagliflozin 2-O-beta-D-Glucuronide include other SGLT2 inhibitors and their metabolites, such as canagliflozin, empagliflozin, and their respective glucuronides .
Uniqueness: this compound is unique due to its specific formation pathway and its significantly lower potency in SGLT2 inhibition compared to the parent compound . This characteristic makes it an essential metabolite for studying the pharmacokinetics and pharmacodynamics of dapagliflozin.
Properties
Molecular Formula |
C27H33ClO12 |
|---|---|
Molecular Weight |
585.0 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-24(20(32)18(30)17(11-29)38-23)39-27-22(34)19(31)21(33)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19-,20+,21-,22+,23+,24-,25-,27+/m1/s1 |
InChI Key |
HXUUJZIZPQLPNN-SREXSSNLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



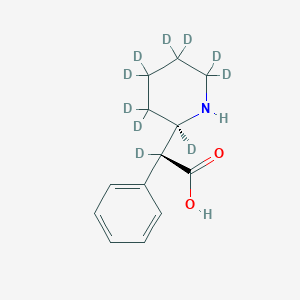

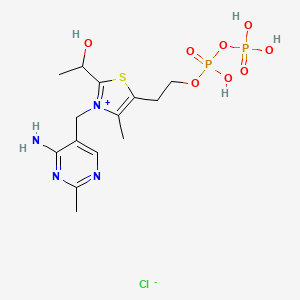
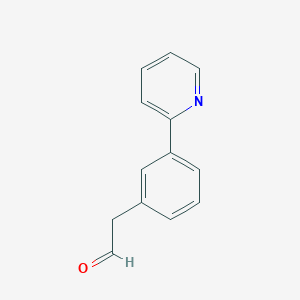
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
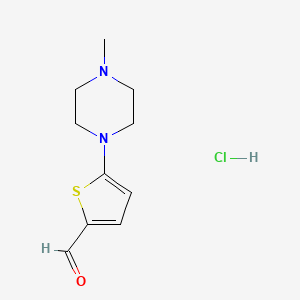

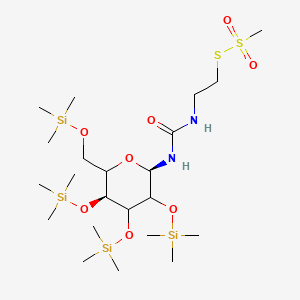
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

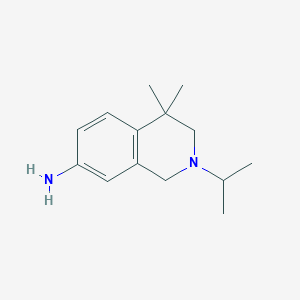
![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
